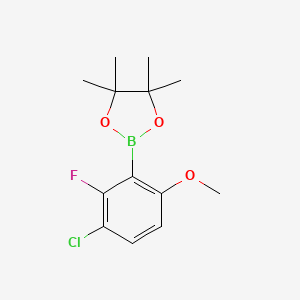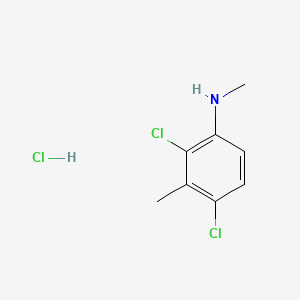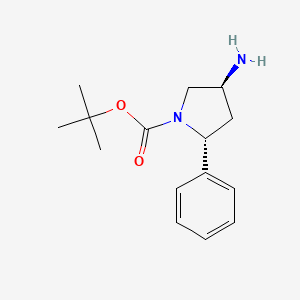
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine: is a synthetic organic compound characterized by the presence of a benzoyl group attached to a difluoropyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It may be utilized in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Industry: The compound can be employed in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific context of its application.
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-(3R,4R)-4-([1,1′-Biphenyl]-4-yl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
- rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride
Comparison: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine is unique due to the presence of both benzoyl and difluoropyrrolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C11H11F2NO |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
[(3R,4R)-3,4-difluoropyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-6-14(7-10(9)13)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
HUKVJLBGICNEBL-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)F |
Kanonische SMILES |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



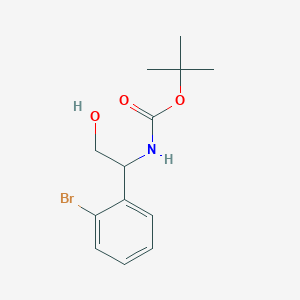
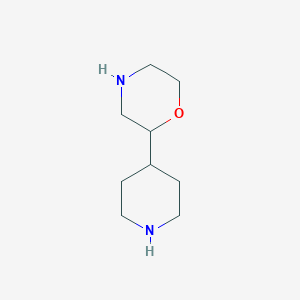
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
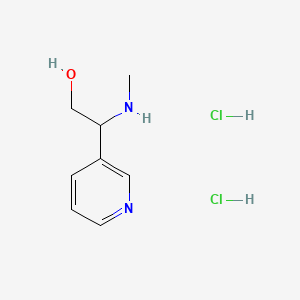
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
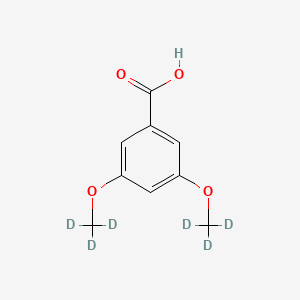
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
